molecular formula C19H20N2OS B2605364 4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether CAS No. 477845-95-7

4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether

Cat. No.: B2605364
CAS No.: 477845-95-7
M. Wt: 324.44
InChI Key: PZLSBQKRIUGUPR-UHFFFAOYSA-N
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Description

4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether is an organic compound that features a quinazoline core structure with a tert-butylphenyl and a methylsulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring. The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the methylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Functionalized tert-butylphenyl derivatives.

Scientific Research Applications

4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of potential therapeutic agents targeting various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, while the tert-butylphenyl and methylsulfanyl groups can enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-pyridinyl ether
  • 4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-benzyl ether

Uniqueness

4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether is unique due to its quinazoline core, which imparts distinct chemical and biological properties compared to similar compounds with different core structures

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-2-methylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-19(2,3)13-9-11-14(12-10-13)22-17-15-7-5-6-8-16(15)20-18(21-17)23-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLSBQKRIUGUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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